molecular formula C22H24FN3O2 B3432227 Benperidol CAS No. 983-42-6

Benperidol

Cat. No.: B3432227
CAS No.: 983-42-6
M. Wt: 381.4 g/mol
InChI Key: FEBOTPHFXYHVPL-UHFFFAOYSA-N
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Description

Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic in the European market, with a chlorpromazine equivalency significantly higher than other antipsychotics .

Mechanism of Action

Target of Action

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and emotion.

Mode of Action

This compound primarily works by blocking the D2 and D4 dopamine receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement. By inhibiting dopamine’s action, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D4 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in neurotransmission . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Pharmacokinetics

It is known that this compound is well absorbed and undergoes extensive first-pass metabolism . The half-life of this compound is approximately 8 hours . These properties can impact the bioavailability of the drug and influence its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D4 dopamine receptors, this compound can help to regulate abnormal brain activity and alleviate symptoms of certain mental disorders . This can result in a reduction of symptoms associated with conditions like psychosis and manic episodes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can influence how an individual responds to this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to other drugs or substances can also impact the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Benperidol exhibits strong antagonistic activity at dopamine receptors, specifically D2 (Ki 0.027 nM) and D4 (Ki 0.066 nM) receptors . It also shows weaker antagonism at serotonin receptors, particularly 5-HT2A (Ki 3.75 nM) . The interaction of this compound with these receptors inhibits dopamine and serotonin signaling, which is crucial in managing psychotic symptoms. Additionally, this compound has antihistaminergic and alpha-adrenergic properties at higher doses .

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter signaling pathways. It primarily affects neuronal cells by blocking dopamine receptors, leading to reduced dopamine activity . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. This compound’s antagonism of serotonin receptors also contributes to its therapeutic effects, influencing mood and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine and serotonin receptors, thereby inhibiting their activity . By blocking dopamine receptors, this compound reduces the hyperactivity of dopaminergic pathways, which is often associated with psychotic disorders. The inhibition of serotonin receptors further modulates neurotransmitter balance, contributing to its antipsychotic effects . Additionally, this compound’s antihistaminergic and alpha-adrenergic properties may play a role in its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its receptor antagonistic properties over extended periods, although its efficacy may diminish with prolonged use . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including sedation, motor impairment, and cardiovascular disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance its therapeutic benefits .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the pharmacokinetics and bioavailability of this compound, affecting its therapeutic efficacy and potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . The distribution of this compound within the brain is particularly important for its antipsychotic effects, as it needs to reach and interact with central nervous system receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membranes, where it interacts with dopamine and serotonin receptors . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function . The precise localization of this compound within subcellular structures is crucial for its therapeutic effects and overall pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Benperidol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .

Scientific Research Applications

Benperidol has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for studying its chemical properties and reactions.

    Biology: Investigated for its effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia and hypersexuality syndromes. It is also studied for its potential use in treating other conditions like dementia and anxiety disorders.

    Industry: Utilized in the pharmaceutical industry for the development of new antipsychotic medications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s uniqueness lies in its high potency and effectiveness in treating specific psychiatric conditions. Its strong antagonistic action on dopamine D2 receptors makes it particularly effective in managing hypersexuality syndromes and schizophrenia. Additionally, its minimal anticholinergic properties reduce the risk of certain side effects commonly associated with other antipsychotics .

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045364
Record name Benperidol
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Molecular Weight

381.4 g/mol
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CAS No.

2062-84-2, 983-42-6
Record name Benperidol
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Record name Benperidol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Benperidol?

A1: this compound exerts its antipsychotic effects primarily through potent antagonism of dopamine D2 receptors. [, , , ] This means it blocks dopamine from binding to these receptors in the brain, particularly in the striatum, a region associated with motor control and reward pathways. [, ]

Q2: How does this compound's high affinity for D2 receptors affect its clinical profile?

A2: Due to its high affinity for D2 receptors, this compound is considered a high-potency typical antipsychotic. This often translates to a higher risk of extrapyramidal side effects, such as movement disorders, compared to atypical antipsychotics. [, ]

Q3: Does this compound interact with other neurotransmitter systems?

A3: While primarily a D2 receptor antagonist, this compound also interacts with serotonergic (5-HT) receptors, particularly 5-HT2 receptors, although with lower affinity compared to D2 receptors. [, ] This interaction may contribute to its overall pharmacological profile.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C21H25FN2O2, and its molecular weight is 352.4 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, this compound has been characterized using ultraviolet spectrophotometry. Studies show distinct absorption maxima attributed to its p-fluoroacetophenone and benzimidazolone chromophores, with shifts observed under different pH conditions and solvents. [, ]

Q6: Does the chemical structure of this compound contribute to its tendency to form solvates?

A6: Research suggests that the formation of various this compound solvates is likely due to challenges in achieving efficient packing of its molecules in the absence of solvent molecules, and a limited number of hydrogen bond donors in its structure. []

Q7: How do structural differences between this compound and Droperidol, another butyrophenone neuroleptic, influence their crystallization behavior?

A7: Despite their structural similarity, this compound and Droperidol exhibit distinct crystallization patterns. Analysis indicates that weak intermolecular interactions involving the central ring, where the structural difference lies, primarily contribute to this difference. [, ]

Q8: Have any studies explored modifications of the this compound structure to alter its pharmacological profile?

A8: Yes, research has investigated conformationally restricted this compound analogs, aiming to enhance its psychotropic activity. Modifications involved altering the piperidine ring system. [] Results highlighted the importance of specific spatial arrangements for optimal activity.

Q9: How do different routes of administration affect this compound's pharmacokinetics and prolactin response?

A10: Research comparing intravenous, oral liquid, and oral tablet administration of this compound showed significant differences in its pharmacokinetic parameters, such as time to peak concentration (Tmax) and area under the curve (AUC). [] These differences correlated with variations in the biphasic prolactin response, suggesting a complex interplay between this compound's pharmacokinetics and its effects on prolactin secretion. []

Q10: Has this compound's effectiveness in treating schizophrenia been established in randomized controlled trials (RCTs)?

A11: Currently, there is insufficient data from RCTs to conclusively determine the efficacy of this compound in treating schizophrenia. Existing research is limited to a single unpublished trial with methodological limitations. [, ]

Q11: What in vivo models have been used to study this compound's effects on dopamine D2 receptors?

A12: Baboons and rats have been used extensively in preclinical PET studies investigating the in vivo binding characteristics of this compound and its derivatives, such as This compound ([18F]NMB), to D2 receptors in the brain. [, , , , , ] These studies provide valuable insights into the drug's distribution, binding affinity, and selectivity.

Q12: What analytical techniques have been employed to measure this compound concentrations in biological samples?

A12: Several analytical methods have been used to quantify this compound in biological samples, including:

  • Radioimmunoassay (RIA): Utilized in early clinical studies to measure this compound plasma levels. []
  • High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC offers a sensitive and specific method for determining this compound concentrations in serum. []
  • Positron Emission Tomography (PET): Allows for the visualization and quantification of radiolabeled this compound derivatives, such as [18F]NMB, in the living brain. [, , , , , ]

Q13: Have any studies investigated the use of this compound as a tool in analytical chemistry?

A14: Yes, the fluorescent properties of this compound have been explored for its potential in analytical applications. Studies highlight its ability to emit fluorescent light upon UV irradiation, with varying intensity depending on the solvent and pH conditions. []

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